molecular formula C14H8Cl2N2 B1679308 (E)-3-(3,5-dichlorophenyl)-2-pyridin-3-ylprop-2-enenitrile CAS No. 136831-49-7

(E)-3-(3,5-dichlorophenyl)-2-pyridin-3-ylprop-2-enenitrile

Cat. No. B1679308
CAS RN: 136831-49-7
M. Wt: 275.1 g/mol
InChI Key: TYXIVBJQPBWBHO-QCDXTXTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(3,5-dichlorophenyl)-2-pyridin-3-ylprop-2-enenitrile, or E-3-DCPP, is a chemical compound that has recently gained attention in the scientific community as a potential therapeutic agent. It is a derivative of the natural product pyridinium chloride, and has been found to possess a wide range of biological activities. E-3-DCPP has been studied for its potential applications in in vivo and in vitro research, as well as its mechanism of action, biochemical and physiological effects, and pharmacodynamic properties.

Scientific Research Applications

Reversing Multidrug Resistance in Cancer Cell Lines

Tyrphostin RG14620 has been found to selectively reverse ABCG2-mediated multidrug resistance in cancer cell lines . At non-toxic concentrations, it enhances drug-induced apoptosis and restores chemosensitivity to ABCG2-overexpressing multidrug-resistant cancer cells . This makes it a potent and selective modulator of ABCG2 that may be useful to overcome chemoresistance in patients with drug-resistant tumors .

EGFR Inhibitor

Tyrphostin RG14620 is an EGFR (Epidermal Growth Factor Receptor) inhibitor of the tyrphostin family . EGFR inhibitors have previously been shown capable of reversing MDR (Multidrug Resistance) in ABCG2-overexpressing cancer cells .

Interaction with ABC Transporters

The compound interacts with ATP-binding cassette (ABC) drug transporters ABCB1, ABCC1, and ABCG2, which are associated with the multidrug resistance (MDR) phenotype, a major obstacle in cancer chemotherapy . Tyrphostin RG14620 is selective to ABCG2 relative to ABCB1 and ABCC1 .

Stimulates ATP Hydrolysis

Biochemical assays have demonstrated that Tyrphostin RG14620 stimulates ATP hydrolysis . This is an important process in cellular metabolism and energy production.

Inhibits Photoaffinity Labeling of ABCG2

Tyrphostin RG14620 inhibits photoaffinity labeling of ABCG2 . This could have implications in the study of protein interactions and functions.

Potential Use in PTEN Dysfunction

In carcinoma cells with PTEN dysfunction, the combination of two inhibitors, including Tyrphostin RG14620, was found to be more effective than both monotherapies . This suggests a potential use of Tyrphostin RG14620 in the treatment of cancers with PTEN dysfunction .

properties

IUPAC Name

(E)-3-(3,5-dichlorophenyl)-2-pyridin-3-ylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2/c15-13-5-10(6-14(16)7-13)4-12(8-17)11-2-1-3-18-9-11/h1-7,9H/b12-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXIVBJQPBWBHO-QCDXTXTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=CC2=CC(=CC(=C2)Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C(=C\C2=CC(=CC(=C2)Cl)Cl)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(3,5-dichlorophenyl)-2-pyridin-3-ylprop-2-enenitrile

CAS RN

138989-56-7
Record name RG-14620, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138989567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RG-14620, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZL6FH3XRC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(3,5-dichlorophenyl)-2-pyridin-3-ylprop-2-enenitrile
Reactant of Route 2
Reactant of Route 2
(E)-3-(3,5-dichlorophenyl)-2-pyridin-3-ylprop-2-enenitrile
Reactant of Route 3
Reactant of Route 3
(E)-3-(3,5-dichlorophenyl)-2-pyridin-3-ylprop-2-enenitrile
Reactant of Route 4
Reactant of Route 4
(E)-3-(3,5-dichlorophenyl)-2-pyridin-3-ylprop-2-enenitrile
Reactant of Route 5
Reactant of Route 5
(E)-3-(3,5-dichlorophenyl)-2-pyridin-3-ylprop-2-enenitrile
Reactant of Route 6
Reactant of Route 6
(E)-3-(3,5-dichlorophenyl)-2-pyridin-3-ylprop-2-enenitrile

Q & A

Q1: How does Tyrphostin RG14620 interact with its target and what are the downstream effects?

A: Tyrphostin RG14620 primarily acts as a tyrosine kinase inhibitor, specifically targeting the epidermal growth factor receptor (EGFR). [, ] By binding to the EGFR tyrosine kinase domain, it blocks the receptor's autophosphorylation, a crucial step in activating downstream signaling pathways responsible for cell growth and proliferation. [] This inhibition leads to reduced cell viability and induces apoptosis in cancer cells overexpressing EGFR. [, ]

Q2: What is the relationship between Tyrphostin RG14620 and the PI3K/AKT signaling pathway in endometrial cancer cells?

A: Research indicates that Tyrphostin RG14620 can suppress the PI3K/AKT signaling pathway, particularly when combined with the chemotherapeutic drug paclitaxel. [] This pathway is often overactive in cancer cells, contributing to chemoresistance. [] Combining RG14620 with paclitaxel significantly reduced PI3K/AKT pathway activation in endometrial cancer cell lines, suggesting a synergistic effect in combating chemoresistance. []

Q3: Can Tyrphostin RG14620 enhance the efficacy of other anticancer agents?

A: Studies show that combining Tyrphostin RG14620 with other anticancer agents, such as paclitaxel, rapamycin (an mTOR inhibitor), or other tyrosine kinase inhibitors, can enhance their efficacy. [, ] For instance, pre-treating endometrial cancer cells with low doses of RG14620 significantly increased paclitaxel's potency, leading to synergistic growth inhibition and increased apoptosis. [] This synergistic effect suggests that combination therapy involving RG14620 could be a promising strategy for treating certain cancers.

Q4: Has Tyrphostin RG14620 demonstrated any potential in reversing multidrug resistance in cancer cells?

A: Research suggests that Tyrphostin RG14620 might play a role in reversing multidrug resistance, particularly that mediated by the ABCG2 transporter protein. [] This transporter protein contributes to drug efflux, reducing the intracellular concentration of anticancer agents and leading to resistance. Further investigations are needed to fully understand the mechanisms and clinical implications of this potential benefit.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.